7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-ETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxybenzaldehyde and 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazones, followed by cyclization with cyanogen bromide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, tetrazolopyrimidines have shown potential as antimicrobial, antiviral, and anticancer agents. Research may focus on the compound’s ability to inhibit specific enzymes or pathways in pathogens or cancer cells.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. This includes drug development for treating infections, cancer, or inflammatory diseases.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(4-ETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-5-(3-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
- 7-(4-Methoxyphenyl)-5-(3-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-(4-ETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H19N5O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H19N5O2/c1-3-26-15-9-7-13(8-10-15)18-12-17(20-19-21-22-23-24(18)19)14-5-4-6-16(11-14)25-2/h4-12,18H,3H2,1-2H3,(H,20,21,23) |
InChI Key |
CRZXKCIAUJHQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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